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Compound of Interest

Compound Name: HMR 1098

Cat. No.: B1255511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HMR 1098 as a selective

blocker of sarcolemmal ATP-sensitive potassium (KATP) channels. The information compiled

herein, including optimal concentrations, experimental protocols, and key considerations, is

intended to facilitate effective and accurate research in cardiac electrophysiology and related

fields.

Introduction
HMR 1098, the sodium salt of HMR 1883, is a sulfonylthiourea derivative widely recognized for

its potent and selective inhibition of sarcolemmal KATP channels, particularly those containing

the SUR2A subunit prevalent in ventricular myocytes.[1][2] Its utility extends to studying the

physiological and pathophysiological roles of these channels, especially in the context of

cardiac ischemia and arrhythmia.[3][4] Understanding the optimal concentration and

experimental context is crucial for the successful application of HMR 1098.

Quantitative Data: HMR 1098 Inhibitory
Concentrations
The effective concentration of HMR 1098 for blocking sarcolemmal KATP channels varies

depending on the experimental model, the specific subunit composition of the channel, and the
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metabolic state of the cell. The following tables summarize the half-maximal inhibitory

concentrations (IC50) and effective concentrations reported in the literature.

Table 1: IC50 Values of HMR 1098 for Sarcolemmal KATP Channels

Channel Type
Experimental
Model

Activation
Method

IC50 (µM) Reference

Native sKATP

Human

Ventricular

Myocytes

Rilmakalim (1

µM)
0.42 (pH 7.3) [3]

Native sKATP

Human

Ventricular

Myocytes

Rilmakalim (1

µM)
0.24 (pH 6.5) [3]

Native sKATP

Adult Rat

Ventricular

Myocytes

Pinacidil 0.36 [5][6]

Recombinant

Kir6.2/SUR2A

tsA201 Cells

(Whole-cell)
- 2.08 [2]

Recombinant

Kir6.2/SUR2A

tsA201 Cells

(Inside-out)
- 1.02 [2]

Recombinant

Kir6.2/SUR2A

COSm6 Cells

(Inside-out)

MgADP +

MgATP
5.4 [1]

Recombinant

Kir6.2/SUR2A
- Pinacidil 0.30 [5][6]

Table 2: Effective Concentrations of HMR 1098 in Functional Assays
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Experimental
Model

Assay
Effective
Concentration
(µM)

Observed
Effect

Reference

Mouse Atrial

Myocytes

Whole-cell Patch

Clamp
10

Effective

inhibition of

diazoxide-

activated KATP

currents

[1][7]

Mouse

Ventricular

Myocytes

Whole-cell Patch

Clamp
10

No significant

inhibition of

pinacidil-

activated KATP

currents

[1][7]

Mouse

Ventricular

Myocytes

Whole-cell Patch

Clamp
100

Inhibition of

pinacidil-

activated KATP

currents

[1][7]

Langendorff-

perfused Rat

Hearts

87Rb-NMR 5 - 30

Blocked

activation of

sarcolemmal

KATP

[8]

Anesthetized

Dogs

In vivo

Electrophysiolog

y

3 mg/kg bolus +

17 µg/kg/min

infusion

Prevention of

atrial ERP

shortening after

3-4 hours

[9]

Anesthetized

Rats

Ischemia/Reperf

usion
10 mg/kg i.v.

No significant

effect on infarct

size

[10]

Rabbit

Ventricular

Myocytes

Simulated

Ischemia
30

Inhibition of

surface KATP

current

[11]
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Key Considerations for Optimal Concentration
Selection
Several factors can influence the efficacy of HMR 1098 and should be considered when

determining the optimal concentration for a specific experiment:

Metabolic State: The inhibitory potency of HMR 1098 is significantly reduced under

conditions of metabolic stress, such as high intracellular MgADP concentrations.[5][6] In

experiments mimicking ischemia or metabolic inhibition, higher concentrations of HMR 1098
may be required to achieve effective channel blockade.

SUR Subunit Isotype: While initially considered highly selective for SUR2A, some studies

suggest that HMR 1098 can also inhibit SUR1-containing KATP channels, sometimes with

even greater potency, particularly in the presence of MgADP.[1][7] This is a critical

consideration when studying tissues with mixed KATP channel populations, such as the

atria.[1]

pH: Under acidic conditions, which can occur during ischemia, the potency of HMR 1098 in

blocking human ventricular sKATP channels is enhanced, with a lower IC50 value observed

at pH 6.5 compared to physiological pH 7.3.[3]

Channel Activation Method: The method used to open KATP channels (e.g., pharmacological

openers like pinacidil or diazoxide versus metabolic inhibition) can impact the apparent

inhibitory potency of HMR 1098.[5][6]

Experimental Protocols
The following are detailed protocols for key experiments involving the use of HMR 1098 to

block sarcolemmal KATP channels.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
in Isolated Cardiomyocytes
This protocol describes the methodology for recording KATP currents in isolated ventricular

myocytes and assessing the inhibitory effect of HMR 1098.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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